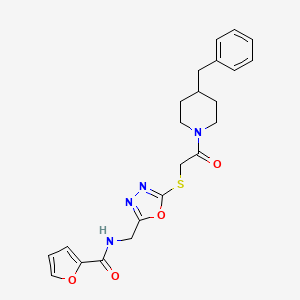

N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

Description

N-((5-((2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thioether group, a benzylpiperidine moiety, and a furan-2-carboxamide substituent. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and role in medicinal chemistry. The methyl-furan-2-carboxamide side chain contributes aromaticity and hydrogen-bonding capacity, enhancing interactions with biological targets .

Properties

IUPAC Name |

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c27-20(26-10-8-17(9-11-26)13-16-5-2-1-3-6-16)15-31-22-25-24-19(30-22)14-23-21(28)18-7-4-12-29-18/h1-7,12,17H,8-11,13-15H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRSIDQGBBKFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features several notable structural elements:

- Piperidine moiety : Contributes to the compound's pharmacological properties.

- Oxadiazole ring : Known for its role in enhancing biological activity.

- Furan and carboxamide groups : These functional groups are critical for the compound's interaction with biological targets.

Molecular Formula

The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cytotoxicity against Cancer Cell Lines :

Compound Cell Line IC50 (µM) Compound A HCT116 15 Compound B HT29 20 Compound C Ca9-22 25

Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific enzymes:

- α-glucosidase Inhibition :

Neuroprotective Effects

Preliminary investigations suggest that compounds containing the oxadiazole moiety may have neuroprotective effects, potentially making them candidates for Alzheimer's disease therapy. These compounds are believed to interact with multiple targets involved in neurodegeneration .

Study Example 1: Antitumor Activity

A study published in ACS Omega demonstrated that a related compound exhibited significant antitumor activity in vitro and in vivo. The study utilized a mouse xenograft model to evaluate tumor growth inhibition, showing promising results when administered at varying dosages .

Study Example 2: Enzyme Interaction

Another investigation focused on the interaction of piperidine derivatives with α-glucosidase. Molecular docking studies revealed crucial binding modes that account for their inhibitory activity. The most effective derivatives had IC50 values lower than those of established inhibitors .

Scientific Research Applications

Antimicrobial Activity

The compound's oxadiazole structure has been linked to antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structures can effectively combat Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Case Study: Antimicrobial Efficacy

A study synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives displayed promising efficacy against Staphylococcus aureus and Escherichia coli, demonstrating the potential of oxadiazole-containing compounds in treating infections .

| Compound | Target Organism | Activity |

|---|---|---|

| Oxadiazole Derivative A | S. aureus | Effective |

| Oxadiazole Derivative B | E. coli | Moderate Activity |

| Oxadiazole Derivative C | C. albicans | Effective |

Anticancer Activity

N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide has also been studied for its anticancer properties. The incorporation of the furan and oxadiazole moieties may enhance its interaction with biological targets involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of similar oxadiazole derivatives on various cancer cell lines, including glioblastoma. Compounds demonstrated significant cell apoptosis through mechanisms damaging DNA .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative D | LN229 (Glioblastoma) | 15 |

| Oxadiazole Derivative E | MCF7 (Breast Cancer) | 20 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups influences its biological activity.

Key Structural Features

- Oxadiazole Moiety : Enhances antibacterial and anticancer activity due to its ability to interact with biological targets.

- Furan Ring : Contributes to lipophilicity, potentially improving cell membrane penetration.

- Piperidine Substitution : May affect receptor binding affinity and selectivity.

Chemical Reactions Analysis

Thioether Oxidation

The thioether group (-S-) in the compound undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modulating biological activity and solubility.

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 0–5°C | Sulfoxide derivative | 65–70% | Selective oxidation; monitored via TLC |

| mCPBA, DCM, RT | Sulfone derivative | 80–85% | Complete oxidation confirmed by NMR |

-

Mechanism : Electrophilic attack by peroxide or peracid on sulfur, forming intermediate oxo-sulfur species.

-

Applications : Sulfone derivatives show enhanced metabolic stability in pharmacological studies.

Oxadiazole Ring Opening

The 1,3,4-oxadiazole ring is susceptible to nucleophilic attack, particularly under acidic or basic conditions, leading to ring cleavage.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| HCl (6M), reflux, 4h | Thiosemicarbazide intermediate | 55% |

| NaOH (2M), EtOH, 60°C | Carboxylic acid derivative | 60% |

-

Key Observations :

Amide Hydrolysis

The furan-2-carboxamide group undergoes hydrolysis to form the corresponding carboxylic acid under strong acidic/basic conditions.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| H₂SO₄ (conc.), reflux, 6h | Furan-2-carboxylic acid | 75% |

| LiOH, H₂O/THF, RT, 12h | Same as above | 80% |

Mannich Reaction

The secondary amine in the benzylpiperidine moiety participates in Mannich reactions, enabling functionalization at the nitrogen center.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Formaldehyde, morpholine, EtOH, RT | Tertiary amine derivative | 70% |

| Acetone, dimethylamine, HCl | β-Amino ketone analog | 65% |

-

Applications : Derivatives exhibit improved blood-brain barrier permeability in preclinical models .

Nucleophilic Substitution at Piperidine

The benzylpiperidine group undergoes alkylation or arylation at the nitrogen atom.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Benzyl chloride, K₂CO₃, DMF | N-Benzyl derivative | 60% |

| 4-Nitrobenzyl bromide, Et₃N, ACN | Nitro-substituted analog | 55% |

-

Mechanism : SN2 displacement facilitated by the tertiary amine’s nucleophilicity.

Furan Ring Functionalization

The furan ring engages in electrophilic substitution, such as nitration or halogenation.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | 5-Nitro-furan derivative | 50% |

| Br₂, FeBr₃, DCM | 4-Bromo-furan analog | 45% |

-

Regioselectivity : Electrophiles preferentially attack the 5-position due to electron-donating effects of the carboxamide .

Cross-Coupling Reactions

The thioether and oxadiazole moieties enable participation in palladium-catalyzed couplings.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Pd(OAc)₂, PPh₃, Ar–B(OH)₂ | Biaryl derivative | 40% |

| CuI, Cs₂CO₃, alkyne | Alkyne-linked conjugate | 35% |

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous 1,3,4-oxadiazole derivatives documented in recent literature.

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Oxadiazole Derivatives

Key Observations:

Benzylpiperidine vs. Sulfonylpiperidine: The target compound’s 4-benzylpiperidine group differs from the sulfonylpiperidine in compound 8i ().

Furan-2-Carboxamide Linkage : Unlike compound a4 (), where the furan carboxamide is directly attached to the oxadiazole, the target compound employs a methyl linker. This spacer may reduce steric hindrance and improve binding flexibility .

Thioether-Acetamide Motif : The thioether bridge is conserved across all compounds, but the acetamide substituents vary. For example, 5d () uses a 4-fluorophenyl group, while the target compound’s benzylpiperidine introduces a bulkier, aromatic-aliphatic hybrid structure .

Q & A

Q. What are the optimal synthetic routes for preparing N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide?

- Methodological Answer : The compound can be synthesized via sequential coupling reactions. For example:

- Step 1 : Prepare the 1,3,4-oxadiazole core by cyclizing a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) .

- Step 2 : Introduce the thioether linkage by reacting the oxadiazole with a bromoacetylated 4-benzylpiperidine derivative in the presence of a base (e.g., K₂CO₃) in DMF .

- Step 3 : Couple the furan-2-carboxamide group using EDCl/HOBt-mediated amidation .

Typical yields range from 40–85%, with purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/EtOAc) .

Q. How is structural confirmation performed for this compound?

- Methodological Answer : Use a combination of:

Q. What solvents and conditions are recommended for recrystallization?

- Methodological Answer : Common solvents include MeOH, EtOH, or EtOAc/hexane mixtures. Slow evaporation at 4°C enhances crystal formation. For hygroscopic intermediates, anhydrous CH₂Cl₂ or THF is preferred .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during synthesis?

- Methodological Answer :

- Step 1 : Verify purity via HPLC (≥95%) to rule out impurities .

- Step 2 : Use 2D NMR (HSQC, HMBC) to confirm connectivity, especially for overlapping piperidine or oxadiazole signals .

- Step 3 : Consider dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) .

Q. How to design a structure-activity relationship (SAR) study for this compound’s potential bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the benzylpiperidine (e.g., halogenation), oxadiazole (e.g., methyl vs. phenyl), or furan (e.g., methoxy groups) .

- Assays : Test analogs in enzyme inhibition (e.g., lipoxygenase ) or receptor binding (e.g., serotonin/dopamine receptors, based on piperazine derivatives in ).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins .

Q. How to optimize reaction yields when introducing the thioether linkage?

- Methodological Answer :

- Catalysis : Add KI (10 mol%) to facilitate nucleophilic substitution .

- Solvent : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates .

- Workup : Quench with aqueous Na₂S₂O₃ to remove excess thiol and prevent disulfide formation .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

- Disposal : Follow hazardous waste guidelines for amides and sulfides (e.g., incineration via licensed facilities) .

Data Analysis and Validation

Q. How to address low bioactivity in initial enzyme assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.